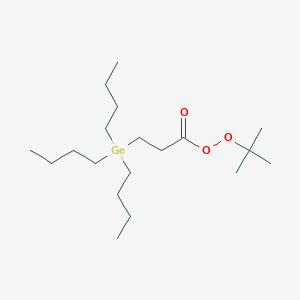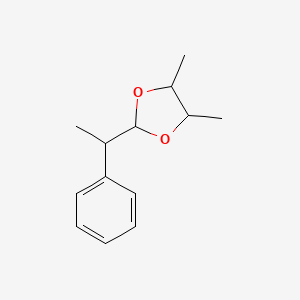
Chloro(2,3,4-trichlorophenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2,3,4-trichlorophenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,4-trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,3,4-trichlorophenyl)mercury typically involves the reaction of 2,3,4-trichlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency. The product is purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Chloro(2,3,4-trichlorophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the chloro group under mild conditions.
Major Products: The major products formed from these reactions include various organomercury compounds, elemental mercury, and substituted phenylmercury derivatives.
Scientific Research Applications
Chloro(2,3,4-trichlorophenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Chloro(2,3,4-trichlorophenyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in these molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making the compound a subject of toxicological studies.
Comparison with Similar Compounds
- Phenylmercury chloride
- Methylmercury chloride
- Ethylmercury chloride
Comparison: Chloro(2,3,4-trichlorophenyl)mercury is unique due to the presence of multiple chloro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to other organomercury compounds, it may exhibit different toxicological profiles and chemical behaviors, making it a compound of particular interest in research.
Properties
CAS No. |
84015-07-6 |
|---|---|
Molecular Formula |
C6H2Cl4Hg |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
chloro-(2,3,4-trichlorophenyl)mercury |
InChI |
InChI=1S/C6H2Cl3.ClH.Hg/c7-4-2-1-3-5(8)6(4)9;;/h1-2H;1H;/q;;+1/p-1 |
InChI Key |
RSHBVNCSLIMBPN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


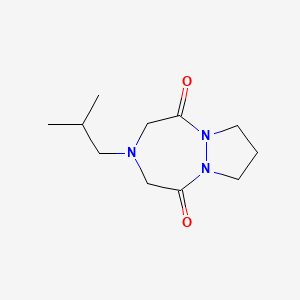
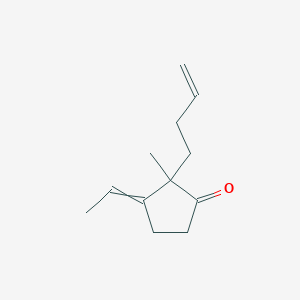

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

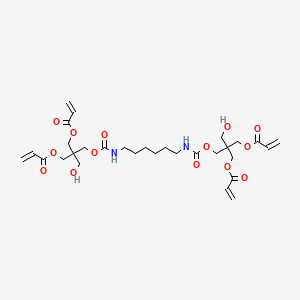
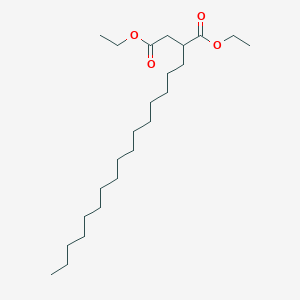

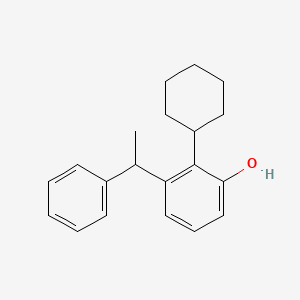
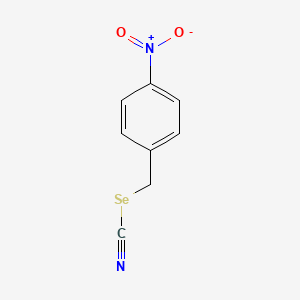
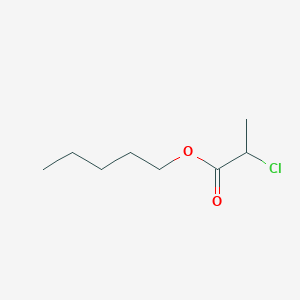
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
